
cis-5-Decene
Overview
Description
cis-5-Decene: is an organic compound with the molecular formula C10H20. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on the same side, which affects the compound’s physical and chemical properties. This compound is a colorless liquid at room temperature and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Alkynes: One common method to synthesize cis-5-Decene is through the partial hydrogenation of 5-decyne.
Olefin Metathesis: Another method involves the cross-metathesis of ethyl oleate with 5-decene, which can produce a mixture of cis and trans isomers.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 5-decyne using a Lindlar catalyst. This method is preferred due to its efficiency and selectivity in producing the desired cis isomer.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-5-Decene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Although this compound is already an alkene, it can be fully hydrogenated to decane using catalysts like palladium on carbon.
Substitution: Halogenation reactions can occur, where halogens such as bromine or chlorine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation, osmium tetroxide for dihydroxylation.
Reduction: Palladium on carbon for full hydrogenation.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products:
Epoxides: Formed from the oxidation of the double bond.
Diols: Formed from the dihydroxylation of the double bond.
Dihalides: Formed from the halogenation of the double bond.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
cis-5-Decene serves as a crucial intermediate in organic synthesis. Its double bond allows for various chemical reactions, including:
- Epoxidation : The conversion of alkenes to epoxides, which are important intermediates in the synthesis of pharmaceuticals and fine chemicals.
- Hydroxylation : The formation of diols through dihydroxylation reactions, which are useful in producing polyols for plastics and coatings.
- Halogenation : The reaction with halogens to form dihalides, which can be further transformed into other functionalized compounds.
Industrial Applications
Production of Lubricants and Plasticizers
Due to its low viscosity and good thermal stability, this compound is utilized in the production of:
- Lubricants : Its properties allow for effective lubrication in various mechanical applications.
- Plasticizers : It is incorporated into polymers to enhance flexibility and durability.
Biological Research
Interactions with Biological Membranes
Research has indicated that this compound can influence cell membrane permeability due to its structural characteristics. Studies are ongoing to explore its potential effects on cellular processes, which may lead to new insights in biochemistry and pharmacology.
Environmental Chemistry
Model Compound for Atmospheric Reactions
this compound is used as a model compound in atmospheric chemistry studies. It helps researchers understand the reactions of alkenes with atmospheric oxidants such as ozone. Investigations have shown that the gas-phase reaction of this compound with ozone yields primary and secondary carbonyls, contributing to a better understanding of ozone-alkene interactions in the atmosphere .
Case Study 1: Hydroformylation Process
A study investigated the hydroformylation of this compound using rhodium catalysts. This process aims to produce aldehydes from alkenes while minimizing isomerization side reactions. The research highlighted the importance of understanding the thermodynamic stability of cis/trans isomers during catalytic processes, revealing that electron correlation plays a critical role in accurately predicting relative energies .
Case Study 2: Ozone Reaction Mechanism
In another study focused on atmospheric chemistry, researchers examined how this compound reacts with ozone in a controlled environment. The findings indicated that this compound primarily forms carbonyls upon reaction with ozone, providing insights into the environmental implications of alkene oxidation processes .
Mechanism of Action
The mechanism of action of cis-5-Decene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in hydrogenation reactions, the double bond interacts with hydrogen atoms in the presence of a catalyst, leading to the formation of a single bond. In oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. The specific molecular targets and pathways depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
trans-5-Decene: The trans isomer of 5-Decene, where the hydrogen atoms are on opposite sides of the double bond.
1-Decene: An alkene with the double bond at the first carbon atom.
2-Decene: An alkene with the double bond at the second carbon atom.
Comparison:
cis-5-Decene vs. trans-5-Decene: The cis isomer has a higher boiling point and different reactivity compared to the trans isomer due to the spatial arrangement of the hydrogen atoms.
This compound vs. 1-Decene and 2-Decene: The position of the double bond in this compound affects its chemical properties and reactivity compared to 1-Decene and 2-Decene. The location of the double bond influences the compound’s stability and the types of reactions it can undergo.
Biological Activity
Cis-5-Decene is a linear alkene with the molecular formula and has garnered interest due to its potential biological activities. This compound is primarily studied for its applications in organic synthesis and catalysis, but recent research has begun to explore its biological implications, particularly in antimicrobial and anticancer activities.
- Molecular Formula :
- CAS Number : 7642-09-3
- Structure : The structure of this compound features a double bond between the fifth and sixth carbon atoms, contributing to its reactivity and biological properties.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it was found to inhibit the growth of various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) reported for these bacteria were notably low, suggesting a potent antibacterial effect.
Bacteria | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.006 |
Bacillus subtilis | 0.003 |
Micrococcus luteus | 0.0125 |
This activity is attributed to the compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways, although the precise mechanism remains to be fully elucidated .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promise in anticancer research. Studies have demonstrated that it can inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells .
Study on Antimicrobial Efficacy
A study conducted by researchers at the University of California investigated the efficacy of various alkenes, including this compound, against resistant strains of bacteria. The results showed that this compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical in chronic infections .
Research on Anticancer Mechanism
Another significant study explored the anticancer mechanisms of this compound in human cancer cell lines. The researchers utilized flow cytometry to analyze cell cycle progression and apoptosis markers. They found that treatment with this compound significantly increased the percentage of cells in the sub-G1 phase, indicating a rise in apoptotic cells .
Synthesis and Applications
This compound can be synthesized through various methods, including elimination reactions from alcohol precursors or via catalytic processes involving decene isomerization. Its applications extend beyond biological activities; it is also used as an intermediate in the synthesis of more complex organic compounds and as a starting material in polymer production.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing cis-5-Decene in laboratory settings, and how are reaction conditions optimized?
- Methodology : Synthesis often involves catalytic allylic oxidation of internal alkenes. For example, enantioselective oxidation of cis-5-decene uses sulfurimide reagents (e.g., 3d) with Lewis acid catalysts (e.g., TiCl₄, SnCl₄) in solvents like dichloromethane at controlled temperatures (−70 °C). Reaction optimization includes adjusting catalyst loading, solvent molarity, and acid additives (e.g., trifluoroacetic acid) to improve yield and stereoselectivity. Yields are quantified via ¹H NMR with internal standards (e.g., 1,4-dimethoxybenzene) .
Q. How is cis-5-Decene characterized structurally and thermodynamically in experimental studies?
- Methodology : Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). Thermodynamic properties (e.g., density, heat of vaporization) are measured experimentally and compared to computational models like the Amber Lipid14 force field, which uses MP2:CC extrapolation for torsion scans and van der Waals parameter adjustments (e.g., scaling alkene hydrogen LJ parameters) to align with experimental data .
Advanced Research Questions
Q. What computational challenges arise when modeling cis-5-Decene’s torsional dynamics, and how are force field parameters adjusted to resolve discrepancies?
- Methodology : Molecular dynamics simulations using the Amber Lipid14 force field revealed mismatches between computed and experimental densities (ρ) and heats of vaporization (ΔHvap). Adjustments include reducing the van der Waals radius (R) from 1.459 to 1.25 Å and well-depth (ε) from 0.015 to 0.007 kcal/mol for alkene hydrogens. These modifications improved density alignment but highlighted limitations in correcting ΔHvap due to high partial charges on double-bonded carbons, necessitating hybrid quantum mechanics/molecular mechanics (QM/MM) approaches .
Q. How do catalytic mechanisms in cis-5-Decene oxidation differ under enantioselective vs. non-enantioselective conditions?
- Methodology : Enantioselective oxidation leverages chiral Lewis acids to control stereochemistry, whereas achiral catalysts (e.g., SbCl₅) produce racemic mixtures. Mechanistic studies involve kinetic isotope effects (KIEs) and transition-state modeling to identify stereochemical bottlenecks. For example, low-temperature conditions (−70 °C) suppress background thermal ene reactions, enhancing enantiomeric excess (>20:1 dr) .
Q. What role does cis-5-Decene play in atmospheric chemistry, and how are its reaction pathways with ozone and hydroxyl radicals quantified?
- Methodology : In atmospheric models (e.g., SAPRC-99), cis-5-Decene reacts with ozone (O₃) and hydroxyl radicals (HO·), generating products like carbonyl compounds (PROD2) and peroxy radicals (RO2-R·). Rate constants (e.g., 6.34×10⁻¹¹ cm³/molecule/s for O₃ reactions) are determined via smog chamber experiments and density functional theory (DFT) calculations. Competing pathways (e.g., HO· addition vs. H-abstraction) are analyzed using branching ratios and product yields .
Q. Data Contradiction and Resolution Strategies
Q. How are contradictions between experimental and computational data on cis-5-Decene’s thermodynamic properties reconciled?
- Methodology : Discrepancies in ΔHvap arise from limitations in force field parameterization, particularly for polarizable double bonds. Researchers iteratively refine parameters using experimental benchmarks (e.g., cis-2-hexene, cis-7-pentadecene) and validate via mean-square displacement (MSD) analysis in diffusion studies. Multi-scale modeling (e.g., combining MP2 torsional scans with molecular dynamics) bridges quantum-level accuracy and macroscopic observables .
Q. What statistical approaches are used to validate catalytic efficiency in cis-5-Decene oxidation studies?
- Methodology : Response surface methodology (RSM) and factorial design optimize variables (catalyst loading, temperature). Statistical significance of yield improvements is assessed via ANOVA, while enantiomeric ratios are validated using chiral HPLC with confidence intervals (e.g., 95% CI for dr >20:1). Outliers are investigated via residual analysis and control experiments .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in cis-5-Decene synthesis and characterization protocols?
- Methodology : Detailed experimental procedures must include catalyst purity, solvent drying methods, and NMR calibration standards. Supporting information should provide raw data (e.g., NMR spectra, chromatograms) and step-by-step workflows. Independent replication studies and third-party validation (e.g., via interlaboratory comparisons) enhance credibility .
Properties
IUPAC Name |
(Z)-dec-5-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURSXESKOOOTOV-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896841 | |
Record name | Cis-5-Decene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7433-78-5 | |
Record name | (5Z)-5-Decene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7433-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Decene, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cis-5-Decene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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